4-Phenylchalcone

Description

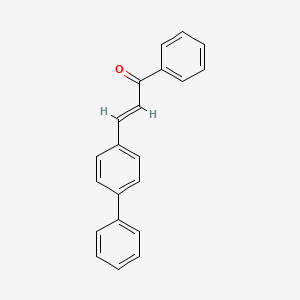

Structure

2D Structure

3D Structure

Properties

CAS No. |

2403-28-3 |

|---|---|

Molecular Formula |

C21H16O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(E)-1-phenyl-3-(4-phenylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H16O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-16H/b16-13+ |

InChI Key |

WUPSFOFYQONBKI-DTQAZKPQSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |

Other CAS No. |

2403-28-3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Phenylchalcone and Advanced Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing 4-phenylchalcone have been well-established for decades, primarily relying on the Claisen-Schmidt condensation reaction. These methods are valued for their simplicity and effectiveness, though they often come with environmental drawbacks.

Claisen-Schmidt Condensation in this compound Synthesis

The Claisen-Schmidt condensation is the most fundamental and widely used method for synthesizing chalcones, including this compound. nih.govchemrevlett.comresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone. chemrevlett.comresearchgate.net In the case of this compound, the reactants are typically benzaldehyde (B42025) and 4-phenylacetophenone.

The reaction mechanism, when base-catalyzed, begins with the deprotonation of the α-carbon of 4-phenylacetophenone by a base (e.g., NaOH, KOH) to form an enolate ion. researchgate.net This nucleophilic enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone system characteristic of this compound. nih.gov The reaction is often carried out in an alcoholic solvent like ethanol. chemrevlett.com

Acid-catalyzed Claisen-Schmidt condensation is also a viable route, proceeding through the protonation of the carbonyl group of 4-phenylacetophenone, which then undergoes tautomerization to its enol form. The enol then attacks the protonated benzaldehyde, followed by dehydration.

Catalytic Systems in Conventional this compound Production

A variety of catalytic systems have been employed in the conventional synthesis of this compound to improve yields and reaction rates.

Base Catalysts: Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most common catalysts for the Claisen-Schmidt condensation. researchgate.netnih.gov These are typically used in aqueous or alcoholic solutions. nih.gov Other bases like barium hydroxide (Ba(OH)₂) and lithium hydroxide (LiOH) have also been utilized. chemrevlett.comnih.gov The choice of base can influence the reaction's efficiency, with some studies indicating that lithium hydroxide may provide superior yields due to a potential chelating effect. nih.gov

Acid Catalysts: While less common than base catalysis, acid catalysts such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also promote the condensation reaction. acs.org Solid acid catalysts like silica-H₂SO₄ have been investigated as a heterogeneous option to simplify product purification. acs.org

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| NaOH | Benzaldehyde, 4-Phenylacetophenone | Ethanol | Room Temp. | High | nih.gov |

| KOH | Benzaldehyde, 4-Phenylacetophenone | Ethanol | Room Temp. | High | nih.gov |

| LiOH | Isovanillin, 3-Fluoro-4-methoxy acetophenone (B1666503) | Methanol | Room Temp., 148 h | 90 | nih.gov |

| H₂SO₄ | Benzaldehyde, 4-Phenylacetophenone | - | - | - | acs.org |

Environmentally Benign and Advanced Synthetic Methodologies

In recent years, there has been a significant shift towards the development of greener and more sustainable methods for chemical synthesis. This has led to the exploration of solvent-free techniques, microwave-assisted protocols, and advanced catalytic systems for the production of this compound and its derivatives, aiming to reduce waste, energy consumption, and the use of hazardous materials. bohrium.com

Solvent-Free Synthesis Techniques for this compound Derivatives

Solvent-free synthesis, often referred to as solid-state reaction or grindstone chemistry, has emerged as a powerful eco-friendly alternative to conventional solution-based methods. rjpn.orggkyj-aes-20963246.com These techniques typically involve the grinding of solid reactants together, sometimes with a solid catalyst, using a mortar and pestle. rsc.orgndl.gov.in

The advantages of this approach are numerous, including the elimination of often toxic and expensive organic solvents, reduced reaction times, simplified work-up procedures, and higher yields. rjpn.orgresearchgate.net For the synthesis of this compound derivatives, equimolar amounts of a substituted benzaldehyde and a substituted acetophenone are ground together with a solid base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). rjpn.orgndl.gov.in The reaction is often complete within minutes at room temperature, producing the desired chalcone (B49325) in high purity. rjpn.orgjacsdirectory.com

| Reactant 1 | Reactant 2 | Catalyst | Method | Time (min) | Yield (%) | Reference |

| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH | Grinding | 30 | 70-84 | scitepress.org |

| 4'-Amino acetophenone | Substituted benzaldehydes | KOH | Grinding | 4-6 | High | jacsdirectory.com |

| 4´-Chloroacetophenone | Benzaldehyde | NaOH | Grinding | Few seconds | High | rsc.org |

| Acetophenone | Substituted benzaldehydes | NaOH | Grinding | 5-10 | 75-85 | rjpn.org |

Microwave-Assisted Synthetic Protocols for Chalcone Scaffolds

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a more efficient and uniform heating method compared to conventional heating. globalresearchonline.net This technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity. globalresearchonline.netnih.gov

In the context of this compound synthesis, microwave irradiation is used to accelerate the Claisen-Schmidt condensation. psu.edu Reactants, along with a catalyst, can be subjected to microwave heating either in the presence of a small amount of a high-dielectric solvent or under solvent-free conditions on a solid support. globalresearchonline.netpsu.edu For instance, various substituted chalcones have been synthesized with high yields in just a few minutes using microwave irradiation in the presence of heterogeneous catalysts like Montmorillonite K-10 or anhydrous potassium carbonate. psu.edu

| Reactants | Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| Biphenyl (B1667301) acetophenone, Substituted aromatic aldehyde | Mont-K10 | MWI | 10-15 | ~90 | psu.edu |

| 4-Morpholinoacetophenone, Substituted benzaldehydes | 5% ethanolic NaOH | MWI, 80°C, 50W | 1-2 | High | mdpi.com |

| 2-Acetylpyridine, Benzaldehyde | Piperidine | MWI | 30 | 87 | nih.gov |

Nanocatalysis and Heterogeneous Catalysis in Chalcone Synthesis

The use of nanocatalysts and heterogeneous catalysts represents a significant advancement in the synthesis of chalcones, offering high efficiency, selectivity, and the potential for catalyst recovery and reuse. bohrium.comresearchgate.net These catalysts provide a large surface area for reactions to occur, leading to enhanced catalytic activity. bohrium.com

Nanocatalysts: Various nanoparticles have been explored for chalcone synthesis. For example, zinc oxide (ZnO) nanoparticles have been successfully used as an inexpensive, non-toxic, and environmentally friendly heterogeneous catalyst for the Claisen-Schmidt reaction in water, leading to high yields. core.ac.uk Magnetic nanoparticles, such as Fe₂O₃@SiO₂, have also been employed, allowing for easy separation of the catalyst from the reaction mixture using a magnet. mdpi.com Furthermore, nanocomposites like layered double hydroxides (LDH) combined with reduced graphene oxide (rGO) have shown to be highly active and selective base catalysts for the synthesis of chalcones, including this compound, under mild conditions. mdpi.comurv.cat

Heterogeneous Catalysts: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture. This is a key principle of green chemistry as it reduces waste and allows for the catalyst to be recycled. nih.gov Examples of heterogeneous catalysts used in chalcone synthesis include:

Mg-Al-OtBu hydrotalcite: A solid base catalyst that has demonstrated high activity and quantitative yields in the Claisen-Schmidt condensation. tandfonline.com

H₅PMo₁₀V₂O₄₀ supported on SiO₂: A reusable heterogeneous acid catalyst used for solvent-free synthesis of chalcones. researchgate.net

LDH/graphene nanocomposites: These have shown improved catalytic properties compared to bare LDH in the base-catalyzed synthesis of chalcones. mdpi.comresearchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| ZnO nanoparticles | 2'-hydroxychalcone derivatives | Water | 100°C, 2h | 89.6 | core.ac.uk |

| LDH/rGO | Acetophenone, Benzaldehyde | Acetonitrile | 40°C, 4h | up to 100 (conversion) | mdpi.com |

| Mg-Al-OtBu hydrotalcite | Benzaldehyde, Acetophenone | - | - | Quantitative | tandfonline.com |

| Fe₂O₃@SiO₂ | Chalcone derivatives | - | - | High | mdpi.com |

| Fe₃O₄@ZIF-8 | Acetophenone derivatives, Benzaldehyde derivatives | - | 35-100°C, 3-6h | 85-95 | google.com |

Application of Ionic Liquids in Green Synthesis of this compound Analogs

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred significant research into sustainable synthetic methodologies. pharmacyjournal.in Ionic liquids (ILs) have emerged as a compelling alternative to traditional volatile organic solvents, aligning with the goals of green chemistry due to their unique physicochemical properties. nih.govijbsac.org These properties include negligible vapor pressure, high thermal stability, non-flammability, and the ability to dissolve a wide range of organic and inorganic compounds. pharmacyjournal.inijbsac.orgresearchgate.net The "tunability" of their properties, achieved by modifying the constituent cations and anions, allows for the design of ILs for specific applications, enhancing their utility as both solvents and catalysts. nih.govijbsac.org

In the context of chalcone synthesis, ionic liquids serve dual roles as environmentally benign reaction media and effective catalysts, often leading to improved yields, higher selectivity, and simplified reaction procedures. nih.gov For instance, amino acid-based ionic liquids like L-proline nitrate (B79036) have been successfully employed as biodegradable catalysts in reactions involving chalcones. nih.gov Their use can circumvent the need for long reaction times and high temperatures typically associated with certain transformations. nih.gov Similarly, 1-hexyl-3-methylimidazolium (B1224943) acetate (B1210297) ([hmim]OAc) has proven to be an efficient ionic liquid catalyst and medium for thia-Michael addition reactions to chalcones, a key step in creating more complex derivatives. nih.gov

Several types of ionic liquids have been utilized in synthetic protocols relevant to the formation of this compound and its analogs. These are typically salts that are liquid at or below 100°C and are composed of a large organic cation and an organic or inorganic anion. Common cations include 1,3-dialkylimidazolium, N-alkylpyridinium, ammonium, and phosphonium (B103445) ions. The choice of anion and cation can be tailored to optimize the reaction conditions. The application of these green solvents facilitates cleaner, more sustainable chemical processes in the synthesis of chalcone derivatives. ijbsac.org

Targeted Derivatization Strategies for this compound

Synthesis of this compound Oxide and Related Epoxides

Epoxides derived from chalcones are valuable synthetic intermediates, serving as precursors for a variety of complex molecules and chiral compounds. The epoxidation of the α,β-unsaturated ketone core of a chalcone introduces a reactive three-membered epoxide ring. A prevalent and environmentally conscious method for this transformation is the Weitz-Scheffer reaction, which utilizes alkaline hydrogen peroxide. ekb.eg This approach is considered an example of green chemistry as it employs a readily available, non-toxic oxidizing agent, with water being the primary byproduct. ekb.eg

The general procedure involves dissolving the parent chalcone, such as this compound, in a suitable solvent like methanol, followed by the addition of hydrogen peroxide and an aqueous base (e.g., sodium hydroxide) while cooling. ekb.eg The reaction progress can be monitored using techniques like thin-layer chromatography. sjf.edu One-pot consecutive processes have also been developed, where the initial Claisen-Schmidt condensation to form the chalcone is immediately followed by epoxidation in the same reaction vessel, which minimizes waste by eliminating the need to isolate and purify the intermediate chalcone. sjf.eduresearchgate.net This strategy streamlines the synthesis of chalcone epoxides from substituted acetophenones and benzaldehydes. researchgate.net

The resulting this compound oxide and related epoxides are important for further chemical modifications. For example, they can undergo rearrangement reactions, such as the iodine-mediated conversion into 4,5-diarylisoxazoles, expanding the chemical diversity accessible from the chalcone scaffold. researchgate.net

Design and Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is most commonly achieved through the Claisen-Schmidt condensation reaction. This base- or acid-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. nih.govnih.gov To prepare derivatives of this compound, one would typically start with 4-acetylbiphenyl (B160227) (which provides the 4-phenyl-substituted A-ring) and react it with various substituted benzaldehydes. ekb.eg

The versatility of this method allows for the introduction of a wide array of substituents onto the B-ring of the chalcone framework. For example, reacting 4-acetylbiphenyl with aldehydes such as 4-pyridinecarboxaldehyde (B46228) or 2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxine-6-carbaldehyde yields the corresponding substituted chalcones. ekb.eg Similarly, starting with a different ketone, such as 4-methylacetophenone, and reacting it with a substituted aldehyde like 3-nitrobenzaldehyde, produces other classes of substituted chalcones. youtube.com

The reaction conditions are generally straightforward. The ketone and aldehyde are dissolved in a solvent like ethanol, and a catalytic amount of a base (e.g., 10% NaOH solution) or acid (e.g., concentrated H₂SO₄) is added. ekb.egnih.gov The mixture is often stirred at room temperature or refluxed for a period ranging from a few minutes to several hours. ekb.egnih.gov The resulting solid product can then be isolated by filtration and purified, typically by recrystallization from a suitable solvent like ethanol. youtube.com This modular approach allows for the systematic modification of the chalcone structure to explore structure-activity relationships.

Table 1: Examples of Synthesized Substituted Chalcone Derivatives

| Reactant A (Ketone) | Reactant B (Aldehyde) | Resulting Chalcone Derivative | Yield (%) |

| 1,4-diacetylbenzene | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | (E)-1-{4-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone | 35% nih.gov |

| 4-acetylbiphenyl | 4-pyridinecarboxaldehyde | 1-(Biphenyl-4-yl)-3-(pyridin-4-yl)prop-2-en-1-one | 56% ekb.eg |

| 4-acetylbiphenyl | 2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxine-6-carbaldehyde | 1-(Biphenyl-4-yl)-3-(2,3-dihydrobenzo[b] researchgate.netmdpi.comdioxin-6-yl)prop-2-en-1-one | 64% ekb.eg |

| 4-methylacetophenone | 3-nitrobenzaldehyde | 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Not Specified youtube.com |

Combinatorial Synthesis Approaches for this compound Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally related compounds, known as a library, for high-throughput screening. nih.govnih.gov This approach is particularly well-suited for the synthesis of chalcones due to the robust and versatile nature of the Claisen-Schmidt condensation. By systematically combining a set of different acetophenones with a collection of various benzaldehydes, a large and diverse library of chalcone derivatives can be efficiently prepared. nih.gov

One effective method is the indexed or positional-scanning approach. In this strategy, sub-libraries are created where one of the two components (either the ketone or the aldehyde) is kept fixed, while the other component is a mixture of different building blocks. nih.gov For example, a 120-membered chalcone library was successfully generated by reacting six different acetophenones with twenty different benzaldehydes. nih.gov This created 26 sub-libraries: six where the acetophenone was fixed and the 20 benzaldehydes were varied, and twenty where the benzaldehyde was fixed and the six acetophenones were varied. nih.gov

Another approach is liquid-phase combinatorial synthesis (LPCS), which combines the benefits of classic solution-phase chemistry with the high-throughput potential of solid-phase synthesis by using a soluble polymer support. nih.gov For solution-phase parallel synthesis, reactions can be carried out in an array format, for instance, using a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template to react with a series of different amines via reductive amination to produce an amine library. These combinatorial techniques allow for the creation of extensive libraries of this compound analogs and other derivatives, facilitating the discovery of lead compounds with desired properties. nih.gov

Hybrid Chalcone Constructs Incorporating Heteroaromatic Moieties

Integrating heteroaromatic rings into the chalcone scaffold is a widely used strategy to generate hybrid molecules with novel properties. researchgate.netnih.gov These heteroaromatic units can be incorporated into either the A-ring (derived from the acetophenone) or the B-ring (derived from the aldehyde), or even both. mdpi.com The synthesis of these hybrids typically relies on the Claisen-Schmidt condensation, which demonstrates broad functional group tolerance. nih.govmdpi.com

A diverse range of heteroaromatic systems has been successfully incorporated into the chalcone framework. These include single-ring systems like furan (B31954), pyrrole, thiazole, thiophene (B33073), pyridine, and pyrimidine, as well as fused-ring systems such as indole (B1671886), benzofuran (B130515), and quinoline. researchgate.net For example, pyrazole-based chalcones can be synthesized from pyrazole (B372694) aldehydes or ketones. nih.gov Similarly, hybrid chalcones bearing a benzofuran ring have been prepared and studied. researchgate.net

Green chemistry principles are also being applied to the synthesis of these complex hybrids. nih.gov Microwave irradiation has been shown to be a highly efficient method, dramatically reducing reaction times from hours to minutes and yielding products in high yields (up to 90%). mdpi.com For instance, the microwave-assisted, base-catalyzed synthesis of thienyl–pyrazole and thienyl–carbazolyl chalcones was completed in just 45 seconds. mdpi.com These advanced synthetic methods provide efficient access to a vast array of heteroaromatic chalcone hybrids for various research applications. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Investigations of 4 Phenylchalcone

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state material, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The crystal structure of 4-Phenylchalcone, or (E)-1,3-diphenylprop-2-en-1-one, has been successfully determined using single-crystal X-ray diffraction. nih.gov This analysis provides unambiguous proof of its molecular constitution and stereochemistry. The crystallographic data confirms the trans (E) configuration of the α,β-unsaturated double bond, a characteristic feature of most naturally occurring and synthetic chalcones. researchgate.net

Information regarding the crystal structures of this compound functioning as a ligand in coordination complexes is not widely available in the surveyed literature. The study of such complexes would be a valuable area for future research to understand its coordination chemistry and potential applications in catalysis or materials science.

Table 1: Representative Crystallographic Data for Chalcones Note: Data for a closely related derivative is presented to illustrate typical parameters, as a complete dataset for the parent this compound was not available in the cited sources.

| Parameter | Value for a Chalcone (B49325) Derivative (e.g., 4'-dimethylamino-3-nitrochalcone) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.5602 (4) |

| b (Å) | 14.8681 (5) |

| c (Å) | 7.5501 (3) |

| β (°) | 105.123 (3) |

| Volume (Å3) | 1360.31 (8) |

| Z (molecules/unit cell) | 4 |

The solid-state structure of chalcones, including this compound, is dictated by a combination of intramolecular conformational preferences and intermolecular packing forces. The molecule is not perfectly planar due to steric hindrance between the aromatic rings and the enone bridge. researchgate.net The conformation is defined by the torsion angles around the single bonds connecting the phenyl rings to the propenone system. Chalcones can exist in either s-cis or s-trans conformations regarding the arrangement of the carbonyl group and the olefinic double bond, with the s-trans conformer generally being more stable.

The packing of this compound molecules in the crystal lattice is stabilized by a network of weak intermolecular interactions. These primarily include:

C-H···O Hydrogen Bonds: Interactions between aromatic or vinylic hydrogen atoms and the carbonyl oxygen atom are a dominant feature, linking molecules into chains or more complex motifs. researchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing the relative contributions of different interactions to the crystal packing. nih.govresearchgate.net

Co-crystallization is a technique in crystal engineering where a target molecule (like an Active Pharmaceutical Ingredient, or API) is crystallized with a second, pharmaceutically acceptable molecule known as a "co-former". nih.gov Obtaining a co-crystal of this compound with a biological target, such as an enzyme or receptor, would provide invaluable atomic-level insights into its binding mode, identifying the specific amino acid residues and interactions responsible for its biological activity.

While the principle is highly relevant for drug design, specific published X-ray crystal structures of this compound co-crystallized directly with a biological target were not identified in the surveyed literature. However, studies on related chalcones, such as the co-crystallization of Xanthohumol with co-formers like nicotinamide (B372718) and caffeine, demonstrate the utility of this approach within the chalcone family. nih.gov These studies show how hydrogen bonding between the chalcone's hydroxyl and carbonyl groups and the co-former's functional groups dictates the resulting supramolecular structure. nih.gov Such work lays the foundation for future studies aimed at elucidating the binding of this compound to its protein targets.

High-Resolution Solution-Phase Spectroscopic Elucidation

While X-ray crystallography describes the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure in solution and determining its precise elemental composition.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The spectra provide a unique fingerprint of the molecule, with the chemical shift, multiplicity, and coupling constants of each signal corresponding to a specific nucleus in the molecular framework.

The ¹H NMR spectrum is particularly informative. The two protons on the α,β-unsaturated bridge (H-α and H-β) appear as distinct doublets. The large coupling constant (J) between these protons, typically in the range of 15-16 Hz, unequivocally confirms the E (trans) stereochemistry of the double bond. researchgate.net The aromatic protons of the two phenyl rings appear as complex multiplets in the downfield region of the spectrum. The ¹³C NMR spectrum shows the expected 13 distinct carbon signals (due to symmetry in the unsubstituted phenyl rings), including the characteristic signal for the carbonyl carbon (C=O) at approximately 190 ppm and the signals for the vinylic carbons. rsc.org

Table 2: Typical NMR Spectral Data for this compound (CDCl₃) Note: Chemical shifts (δ) are reported in ppm. Data is compiled from representative literature values. nih.govrsc.org

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H (ortho to C=O) | ~8.02 | C=O | ~190.5 |

| Aromatic-H | ~7.40 - 7.65 | C-β | ~144.8 |

| H-β (vinylic) | ~7.80 (d, J ≈ 15.7 Hz) | Aromatic-C | ~128.4 - 138.2 |

| H-α (vinylic) | ~7.53 (d, J ≈ 15.7 Hz) | C-α | ~122.1 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a compound with extremely high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.

For this compound, the molecular formula is C₁₅H₁₂O. nist.gov The calculated monoisotopic mass for this formula is 208.08882 Da. An experimental HRMS measurement yielding a mass value that matches this calculated value to within a very small error margin (typically < 5 ppm) provides unambiguous confirmation of the elemental formula. rsc.org This allows researchers to distinguish this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), making it an essential tool for verifying the identity of a synthesized or isolated sample. researchgate.net

Detailed Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of chalcones.

Infrared (IR) Spectroscopy: The IR spectrum of a chalcone provides direct evidence for its key functional groups. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone moiety, which typically appears in the range of 1650–1685 cm⁻¹. fabad.org.tr The presence of both s-cis and s-trans conformers in a solution can lead to the appearance of a doublet for the C=O stretching mode, with the s-trans conformer absorbing at a lower frequency. fabad.org.tr The stretching vibration of the vinylic C=C double bond is observed around 1580-1595 cm⁻¹. fabad.org.trresearchgate.net Aromatic C=C ring stretching vibrations are found in the 1610-1570 cm⁻¹ region. fabad.org.tr Additionally, aromatic C-H stretching vibrations are typically seen as weak bands between 3000 and 3100 cm⁻¹. fabad.org.tr

Interactive Table: Characteristic IR Absorption Bands for Chalcones

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3120-3040 fabad.org.tr |

| Vinylic =C-H | Stretching | 3030-3010 fabad.org.tr |

| Carbonyl (C=O) | Stretching | 1650-1685 fabad.org.tr |

| Aromatic C=C | Stretching | 1610-1570 fabad.org.tr |

| Vinylic C=C | Stretching | ~1580 fabad.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of chalcones is characterized by two main absorption bands, which arise from electronic transitions within the molecule. fabad.org.trresearchgate.net These transitions are primarily of the π → π* and n → π* type. researchgate.netshu.ac.uklibretexts.org

Band I: This high-intensity band, typically appearing between 340-390 nm, is attributed to a π → π* transition involving the entire cinnamoyl chromophore (the Ph–CH=CH–C=O system). fabad.org.trresearchgate.net This transition is often associated with intramolecular charge transfer (ICT) from the phenyl ring attached to the vinylic group to the carbonyl group. researchgate.net

Band II: This band is observed at a shorter wavelength, generally in the 220-270 nm range, and corresponds to a π → π* transition localized on the benzoyl moiety (Ph-C=O). fabad.org.trresearchgate.net

n → π Transition:* A weak absorption band corresponding to the forbidden n → π* transition of the carbonyl group can also be observed. researchgate.netshu.ac.ukuzh.ch This transition involves the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to an anti-bonding π* orbital. shu.ac.uk

The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the polarity of the solvent. researchgate.netshu.ac.uk

Interactive Table: Electronic Transitions in Chalcones

| Transition | Orbitals Involved | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|---|

| π → π* (Band I) | π (Cinnamoyl system) → π* | 340-390 fabad.org.tr | High intensity, associated with the entire conjugated system. fabad.org.trresearchgate.net |

| π → π* (Band II) | π (Benzoyl system) → π* | 220-270 fabad.org.tr | Lower intensity than Band I, localized on the benzoyl group. fabad.org.tr |

Photophysical Properties and Their Mechanistic Basis

The photophysical properties of this compound and its analogs are governed by the interplay of their electronic structure and excited-state dynamics, including intramolecular charge transfer.

Absorption and Emission Spectral Characteristics of this compound and Analogs

Chalcones, particularly those with electron-donating and electron-withdrawing groups, exhibit distinct absorption and emission properties. nih.gov The absorption spectra, as discussed previously, are dominated by intense π → π* transitions. researchgate.net Upon excitation, these molecules can relax to the ground state via fluorescence, emitting light at a longer wavelength than the absorption wavelength.

For instance, a series of chalcones (3a-f) featuring a strong electron-donating dimethylamino group showed absorption maxima ranging from 419 to 438 nm and emission maxima from 512 to 567 nm in dimethyl sulfoxide (B87167) (DMSO). nih.gov The specific wavelengths are highly dependent on the substituents on the aromatic rings and the solvent environment. nih.govufms.br Extending the conjugation in chalcone analogs, for example by increasing the number of olefinic bonds, leads to significant bathochromic (red) shifts in both absorption and emission spectra, indicating a more effective intramolecular charge transfer (ICT). rsc.org

Interactive Table: Absorption and Emission Data for Selected Chalcone Analogs in DMSO

| Compound | Substituents | λabs (nm) | λem (nm) |

|---|---|---|---|

| Chalcone 3a | 4-N(CH₃)₂, 4'-OCH₃ | 438 | 567 |

| Chalcone 3b | 4-N(CH₃)₂, 4'-CH₃ | 431 | 553 |

| Chalcone 3c | 4-N(CH₃)₂, Unsubstituted | 425 | 545 |

| Chalcone 3d | 4-N(CH₃)₂, 4'-F | 421 | 536 |

| Chalcone 3e | 4-N(CH₃)₂, 4'-Cl | 423 | 541 |

| Chalcone 3f | 4-N(CH₃)₂, 2-thienyl | 419 | 512 |

Data sourced from nih.gov

Quantification of Fluorescence Quantum Yield and Fluorescence Lifetime

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. psu.ac.th The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in materials science and bioimaging.

For many chalcone derivatives, the quantum yield can vary significantly depending on their structure and the solvent. For example, chalcones with strong donor-acceptor character can exhibit moderate quantum yields. nih.govnih.gov A study on a series of chalcones (3a-f) in DMSO reported fluorescence quantum yields ranging from 0.01 to 0.11. nih.gov Another chalcone derivative, MSPPP, showed quantum yields that varied with solvent polarity, for instance, 0.32 in DMF and 0.49 in acetone. ufms.br Similarly, fluorescence lifetimes are sensitive to the molecular environment.

Interactive Table: Photophysical Data for Chalcone Derivatives

| Compound/Analog | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Reference |

|---|---|---|---|---|

| Chalcone 3a | DMSO | 0.01 | - | nih.gov |

| Chalcone 3b | DMSO | 0.03 | - | nih.gov |

| Chalcone 3c | DMSO | 0.04 | - | nih.gov |

| Chalcone 3d | DMSO | 0.05 | - | nih.gov |

| Chalcone 3e | DMSO | 0.05 | - | nih.gov |

| Chalcone 3f | DMSO | 0.11 | - | nih.gov |

| MSPPP | DMF | 0.32 | - | ufms.br |

Analysis of Stokes Shift and its Correlation with Molecular Polarity and Intramolecular Charge Transfer

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. A large Stokes shift is often indicative of a significant change in molecular geometry or charge distribution between the ground and excited states. In many chalcones, a large Stokes shift is a hallmark of an efficient intramolecular charge transfer (ICT) process. nih.govnih.gov

Upon photoexcitation, an electron is transferred from the donor-substituted phenyl ring to the acceptor-substituted ring, creating a highly polar excited state. rsc.orgrsc.org In polar solvents, the solvent molecules reorient around this new, more polar excited state, stabilizing it and lowering its energy. This stabilization leads to an emission at a much lower energy (longer wavelength), resulting in a large Stokes shift. The magnitude of the Stokes shift, therefore, often increases with increasing solvent polarity. ufms.br For example, the chalcone derivative MSPPP exhibits a Stokes shift of 115 nm in the moderately polar solvent THF, which increases to 132 nm in the more polar solvent DMF. ufms.br This phenomenon highlights the charge transfer character of the excited state. rsc.orgnih.gov

Interactive Table: Stokes Shift of MSPPP Chalcone in Various Solvents

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) |

|---|---|---|---|---|

| Dioxane | 2.21 | 425 | 525 | 100 |

| Tetrahydrofuran (THF) | 7.58 | 428 | 543 | 115 |

| Acetone | 20.7 | 430 | 550 | 120 |

| Dimethylformamide (DMF) | 36.7 | 435 | 567 | 132 |

Data sourced from ufms.br

Photostability Assessment and Degradation Pathways

Photostability is a critical parameter for fluorescent compounds, determining their durability and reliability in applications involving prolonged light exposure. Some chalcone derivatives have been reported to possess good photostability. nih.gov For instance, the chalcone derivative MSPPP demonstrated excellent photochemical stability, maintaining a constant emission intensity after 3000 laser pulses, whereas a standard laser dye, Coumarin 503, degraded significantly under the same conditions. ufms.br

However, a potential degradation pathway for chalcones is the trans-cis photoisomerization around the central vinylic double bond upon UV irradiation. fabad.org.tr The trans isomer is generally more stable, but light absorption can provide the energy to overcome the rotational barrier, leading to the formation of the cis isomer. This isomerization can alter the absorption spectrum and other photophysical properties of the compound. fabad.org.tr The elucidation of specific degradation products and mechanisms often requires further detailed photochemical studies.

Molecular Mechanisms of Biological Activities of 4 Phenylchalcone and Analogs in Vitro/preclinical Focus

Mechanistic Basis of Anticancer Activities

Chalcones demonstrate potent in vitro and in vivo activity against various cancers through multiple mechanisms, including the disruption of the cell cycle, induction of programmed cell death, and interference with crucial cancer-promoting signaling pathways. nih.gov The versatility of the chalcone (B49325) scaffold allows for chemical modifications that can fine-tune its interaction with different molecular targets, leading to a broad spectrum of biological activities. nih.govresearchgate.net

A primary mechanism by which 4-phenylchalcone and its analogs inhibit tumor growth is by interfering with the cell cycle, leading to arrest at specific checkpoints. nih.govmdpi.com This disruption prevents cancer cells from proceeding through division, ultimately inhibiting proliferation. mdpi.com Chalcones have been found to act primarily as antimitotic agents, inducing cell cycle arrest in the G2/M phase, although arrest in the G1 and S phases has also been reported. researchgate.netmdpi.comnih.gov

The arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, some chalcones have been shown to induce a G2/M phase block by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. mdpi.comnih.govmdpi.com These inhibitors can suppress the activity of CDK-cyclin complexes, such as Cdc2/cyclin B1, which are essential for entry into mitosis. mdpi.comnih.gov Studies have confirmed that treatment with certain chalcones leads to a decrease in the levels of cyclin A, cyclin B1, and the kinase Cdc2. nih.gov

In other contexts, chalcone derivatives can induce arrest at the G1 checkpoint. Licochalcone A, for example, was found to increase the number of lung squamous cell carcinoma cells in the G1 phase by downregulating the protein expression of cyclin D1, cyclin E, CDK2, and CDK4. nih.gov Similarly, the natural chalcone isoliquiritigenin (B1662430) has been reported to arrest non-small cell lung cancer cells in the G1 phase. nih.gov The ability to halt the cell cycle at these critical checkpoints is a significant contributor to the antiproliferative effects of this class of compounds. mdpi.comresearchgate.net

Table 1: Effects of Chalcones on Cell Cycle Regulatory Proteins This table is interactive. You can sort and filter the data.

| Compound/Analog | Cell Line(s) | Effect on Cell Cycle | Molecular Changes | Citation(s) |

|---|---|---|---|---|

| Chalcone | T24, HT-1376 (Bladder Cancer) | G2/M Arrest | ↑ p21, ↑ p27, ↓ Cyclin A, ↓ Cyclin B1, ↓ Cdc2 | nih.gov |

| Licochalcone A | LSCC (Lung Squamous) | G1 Arrest | ↓ Cyclin D1, ↓ Cyclin E, ↓ CDK2, ↓ CDK4 | nih.gov |

| Isoliquiritigenin | A549 (Lung Cancer) | G1 Arrest | ↑ p53, which upregulates p21 | nih.gov |

| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | G2/M Arrest | ↑ p21 | mdpi.com |

| Synthetic Indole (B1671886) Chalcone (ZK-CH-11d) | MDA-MB-231, MCF-7 (Breast Cancer) | G2/M Arrest | ↑ p53, ↑ p21 | mdpi.com |

Beyond halting the cell cycle, this compound and its analogs are potent inducers of programmed cell death, primarily through apoptosis and, in some cases, autophagy. nih.govmdpi.compsu.edu Apoptosis, a controlled form of cell suicide, is a crucial tumor suppression mechanism that is often evaded by cancer cells. psu.edu Chalcones can reactivate this process through multiple signaling cascades. nih.govpsu.edu Autophagy, a cellular recycling process, can also be initiated by chalcones, sometimes leading to cell death in apoptosis-resistant cancers. mdpi.comnih.gov

Chalcones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.compsu.edu

The intrinsic pathway is a common mechanism for chalcone-induced apoptosis. nih.gov It is initiated by intracellular stress and converges on the mitochondria. mdpi.com Chalcones can modulate the balance of the Bcl-2 family of proteins, which are key regulators of this pathway. nih.govnih.gov They often increase the expression of pro-apoptotic members like Bax and Bak while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L). nih.govnih.govmdpi.com This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. nih.govnih.gov For example, a newly synthesized chalcone, ETTC, was shown to decrease the Bcl-2/Bax ratio, leading to mitochondrial dysfunction and apoptosis in hepatocellular carcinoma cells. mdpi.comnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. nih.govyoutube.comyoutube.com This binding leads to the formation of a death-inducing signaling complex (DISC), which directly activates initiator caspases. nih.govyoutube.com Several studies have demonstrated that certain chalcone derivatives can induce apoptosis by activating this pathway, often in conjunction with the intrinsic pathway. psu.edumdpi.com For instance, licochalcone B was found to induce apoptosis in human melanoma cells through both intrinsic and extrinsic pathways. mdpi.com However, the specific pathway activated can be cell-type and compound-specific, as some chalcones act preferentially through the intrinsic pathway without significant activation of extrinsic pathway components like caspase-8. nih.gov

Both the intrinsic and extrinsic pathways culminate in the activation of a cascade of proteases called caspases. nih.govyoutube.com The activation of these enzymes is a hallmark of apoptosis. researchgate.net The intrinsic pathway activates the initiator caspase-9, while the extrinsic pathway activates caspase-8. nih.govnih.govnih.gov Both initiator caspases can then cleave and activate the executioner caspases, primarily caspase-3 and caspase-7. mdpi.commdpi.comresearchgate.net

Once activated, these executioner caspases are responsible for the systematic dismantling of the cell by cleaving hundreds of cellular proteins. researchgate.net A key substrate is Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. mdpi.comresearchgate.net The cleavage of PARP is a well-established marker of apoptosis and has been observed in various cancer cell lines following treatment with chalcone analogs. nih.govmdpi.comresearchgate.net For example, treatment of acute myeloid leukemia cells with a compound known as chalcone 4 resulted in a concentration-dependent increase in the cleavage of both caspase-3 and PARP. researchgate.net

The tumor suppressor protein p53, often called the "guardian of the genome," plays a central role in preventing cancer development by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress. nih.govkaust.edu.sanih.gov In many cancers where p53 is not mutated, its function is suppressed by negative regulators, particularly murine double minute 2 (MDM2), which targets p53 for degradation. nih.govresearchgate.net

Reactivating the p53 pathway is a key therapeutic strategy, and several chalcone analogs have been shown to achieve this. nih.govnih.govkaust.edu.sa They can act by stabilizing p53, leading to its accumulation in the cell. kaust.edu.sa For example, the chalcone analogs SSE14105 and SSE14106 caused a rapid accumulation of p53 in colorectal cancer cells. kaust.edu.sa Further investigation revealed that this was due to the blockage of p53 degradation at the post-translational level. kaust.edu.sa

Once activated and stabilized, p53 can transcriptionally activate its target genes. These include the CDK inhibitor p21, which mediates cell cycle arrest, and the pro-apoptotic protein Bax, which initiates the intrinsic apoptotic pathway. nih.govmdpi.com Studies have shown that treatment with certain chalcones leads to a concurrent increase in the levels of p53, p21, and Bax, directly linking the stabilization of p53 to the induction of both cell cycle arrest and apoptosis. nih.gov

In addition to directly targeting cell cycle and apoptosis machinery, this compound and its analogs can disrupt key signaling pathways that cancer cells rely on for their growth, survival, and proliferation. nih.govnih.govwikipedia.org

PI3K/Akt/mTOR Pathway: This is one of the most frequently over-activated pathways in human cancer, promoting cell proliferation and survival while inhibiting apoptosis. nih.govnih.govwikipedia.org Several chalcones have been identified as inhibitors of this pathway. Licochalcone A was found to suppress the activation of PI3K/Akt/mTOR signaling in breast cancer cells, which contributed to its ability to induce autophagy and apoptosis. nih.gov Similarly, a synthetic indole chalcone, ZK-CH-11d, inhibited the PI3K/Akt/mTOR pathway in breast cancer models. mdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK and p38, is another critical signaling cascade that regulates cell proliferation and survival. nih.govnih.gov Chalcones can exert their anticancer effects by modulating this pathway. Licochalcone A was shown to inhibit the proliferation of lung squamous cell carcinoma by suppressing the MAPK signaling pathway, specifically decreasing the expression of phosphorylated ERK1/2 and p38. nih.gov Another chalcone derivative, 1C, also modulated the Akt and Erk1/2 signaling pathways in ovarian cancer cells. mdpi.com

NF-κB Pathway: The nuclear factor kappa B (NF-κB) transcription factor plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.govnih.gov Chalcones can suppress NF-κB signaling. nih.govnih.gov This is often achieved by inhibiting the degradation of the IκBα protein, which sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, chalcones block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target pro-survival genes, such as Bcl-2. nih.govnih.gov

Table 2: Effects of Chalcones on Key Signaling Pathways This table is interactive. You can sort and filter the data.

| Compound/Analog | Cell Line(s) | Pathway Targeted | Mechanism/Effect | Citation(s) |

|---|---|---|---|---|

| Licochalcone A | MCF-7 (Breast Cancer) | PI3K/Akt/mTOR | Inhibition of pathway activation | nih.gov |

| Licochalcone A | LSCC (Lung Squamous) | MAPK | ↓ p-ERK1/2, ↓ p-p38 | nih.gov |

| Chalcone | T24, HT-1376 (Bladder Cancer) | NF-κB | Inhibition of NF-κB signaling | nih.gov |

| Synthetic Indole Chalcone (ZK-CH-11d) | MDA-MB-231, MCF-7 (Breast Cancer) | PI3K/Akt/mTOR | Inhibition of pathway activation | mdpi.com |

| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | Akt, Erk1/2, NF-κB | Modulation of pathway activity | mdpi.com |

| 4-Methoxychalcone (B190469) | A549 (Lung Cancer) | PI3K/Akt | Inhibition of phospho-Akt | researchgate.net |

Inhibition of Tubulin Polymerization and Microtubule Destabilization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. They are a well-established target for anticancer drugs.

A number of chalcones have been identified as potent inhibitors of tubulin polymerization, acting as microtubule destabilizing agents. These compounds typically bind to the colchicine-binding site on β-tubulin. nih.gov The binding of chalcones to this site interferes with the formation of the microtubule polymer, leading to the disruption of the microtubule network.

This disruption of microtubule dynamics results in the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly. Ultimately, this can trigger apoptosis. For example, a pyrazole (B372694) hybrid chalcone conjugate, compound 5o , showed strong tubulin polymerization inhibition activity with an IC50 value slightly better than the well-known inhibitor combretastatin (B1194345) A-4. Docking studies have confirmed that many of these active chalcones fit well into the colchicine-binding pocket of tubulin. The presence of certain substituents, such as methoxy (B1213986) groups on the aromatic rings, can enhance the tubulin polymerization inhibitory activity.

Interactive Table: Chalcone Analogs as Tubulin Polymerization Inhibitors

| Compound/Analog | Binding Site on Tubulin | Effect on Microtubules | Consequence | Reference |

| Various Chalcones | Colchicine-binding site | Inhibition of polymerization | G2/M cell cycle arrest, apoptosis | nih.gov |

| Compound 4b (boronic acid analog) | Colchicine-binding site | Inhibition of polymerization | Similar activity to combretastatin A-4 in tubulin assay | |

| Compound 21a (hybrid chalcone) | Colchicine-binding site | Strong inhibition of polymerization | G2/M cell cycle arrest, apoptosis | |

| Compound 5o (pyrazole hybrid) | Colchicine-binding site | Significant inhibition of polymerization | Potent cytotoxicity against cancer cell lines |

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy.

Chalcones, including this compound and its analogs, exhibit significant anti-angiogenic properties by targeting various steps in the angiogenic cascade. They can inhibit the proliferation, migration, and tube formation of endothelial cells, which are the fundamental processes of angiogenesis. youtube.com

A primary mechanism of the anti-angiogenic action of chalcones is the inhibition of vascular endothelial growth factor (VEGF) signaling. VEGF is a potent pro-angiogenic factor that binds to its receptors (VEGFRs) on endothelial cells, triggering downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. 4-Hydroxychalcone (B181621) has been shown to suppress both VEGF- and basic fibroblast growth factor (bFGF)-induced phosphorylation of ERK1/2 and Akt kinase in endothelial cells. youtube.com Some synthetic chalcones have also been found to decrease the secretion of VEGF by cancer cells.

The tube formation assay, which mimics the differentiation of endothelial cells into capillary-like structures, is a standard in vitro method to assess angiogenesis. Numerous chalcones, including 4-hydroxychalcone, have demonstrated the ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs). youtube.comnih.gov The anti-angiogenic effect of p-hydroxychalcone has been demonstrated in an ex vivo rat aorta ring assay, showing a dose-dependent inhibition of micro-vessel growth.

Interactive Table: Anti-Angiogenic Mechanisms of Chalcone Analogs

| Compound/Analog | Anti-Angiogenic Mechanism | In Vitro/Ex Vivo Model | Key Findings |

| 4-Hydroxychalcone | Inhibition of endothelial cell proliferation, migration, and tube formation; Inhibition of VEGF/bFGF-induced ERK1/2 and Akt phosphorylation | HUVECs, Chick chorioallantoic membrane (CAM) assay | Potent inhibitor of multiple angiogenic steps |

| (E)-2-(4′-methoxybenzylidene)-1-benzosuberone | Inhibition of VEGF-induced migration of HUVECs; Decreased secretion of MMP-9 and VEGF | Jurkat cells, HUVECs | Potent antiproliferative and anti-angiogenic activity |

| P-hydroxychalcone | Inhibition of micro-blood vessel growth | Rat aorta ring assay | Significant and dose-dependent anti-angiogenic activity |

| Xanthoangelol | Inhibition of VEGF binding to HUVECs; Inhibition of Matrigel-induced tube formation | HUVECs, Lewis lung carcinoma cells | Inhibits tumor-induced neovascularization |

Modulation of Vascular Endothelial Growth Factor (VEGF) Signaling

Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are fundamental to the process of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. ebrary.netnih.gov Chalcones and their derivatives have been identified as promising inhibitors of VEGF-mediated signaling. ebrary.netijmps.org The anti-angiogenic activity of these compounds is often achieved by disrupting key steps such as endothelial cell proliferation, migration, and the formation of tube-like structures. unibs.itmdpi.com

The natural chalcone isoliquiritigenin, for instance, has been shown to inhibit breast cancer neoangiogenesis by targeting the VEGF/VEGFR-2 signaling pathway. researchgate.net It directly interacts with the VEGF receptor 2 (VEGFR-2), blocking its kinase activity, and also reduces VEGF expression in cancer cells. researchgate.netebrary.net Similarly, 4-hydroxychalcone, a precursor to flavonoids, effectively suppresses multiple stages of angiogenesis. unibs.itmdpi.com It modulates the phosphorylation of downstream signaling kinases, including extracellular signal-regulated kinase (ERK)-1/-2 and Akt kinase, which are induced by VEGF. unibs.itmdpi.com This inhibition of growth factor pathways is a key mechanism behind the anti-angiogenic properties of endothelial cells. unibs.it

Synthetic chalcone derivatives also demonstrate significant anti-angiogenic properties by targeting this pathway. For example, a synthetic chalcone derivative, 4′-acetoamido-4-hydroxychalcone, inhibited VEGF-induced migration, invasion, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Another study highlighted a chalcone derivative that suppressed VEGF-induced migration and invasion of both Hep3B and HUVEC cells. scimatic.orgnih.gov This effect was linked to the downregulation of HIF-1α, a key regulator of VEGF expression. ebrary.netscimatic.orgnih.gov

Table 1: Effects of this compound Analogs on VEGF Signaling

| Compound/Analog | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Hydroxychalcone | HUVECs | Inhibited VEGF-induced proliferation, migration, and tube formation; Modulated phosphorylation of ERK1/2 and Akt. | unibs.itmdpi.com |

| Isoliquiritigenin | Breast Cancer Cells, HUVECs | Inhibited VEGF expression; Directly interacted with VEGFR-2 to block kinase activity; Suppressed HUVEC proliferation and tube formation. | ijmps.orgresearchgate.netebrary.net |

| 4′-Acetoamido-4-hydroxychalcone | HUVECs, Glioma Cells | Inhibited VEGF-induced migration, invasion, and tube formation in HUVECs. | nih.gov |

| Synthetic Chalcone Derivative (5d) | Hep3B, HUVECs | Suppressed VEGF-induced migration and invasion. | scimatic.orgnih.gov |

| Xanthoangelol | HUVECs | Inhibited VEGF binding to HUVECs and Matrigel-induced tube formation. | mdpi.com |

Impact on Basic Fibroblast Growth Factor (bFGF) and Transforming Growth Factor-β (TGF-β) Pathways

Beyond VEGF, chalcones exert their anti-angiogenic and anti-fibrotic effects by modulating other crucial signaling pathways, including those of basic Fibroblast Growth Factor (bFGF) and Transforming Growth Factor-β (TGF-β).

The compound 4-hydroxychalcone has demonstrated the ability to interfere with bFGF-induced signaling. unibs.it It inhibits the phosphorylation of ERK1/2 and Akt kinase stimulated by bFGF, thereby suppressing endothelial cell activation. unibs.itmdpi.com The potent inhibitory effect of 4-hydroxychalcone on bFGF-driven neovascularization has also been confirmed in vivo. unibs.it

The TGF-β pathway, a key driver of fibrosis in various tissues, is another target for chalcone derivatives. nih.govresearchgate.net A study on trans-chalcone revealed its capacity to inhibit cardiac fibrosis in rats fed a high-fat diet. nih.gov The compound achieved this by downregulating the cardiac expression of TGF-β1 and its downstream effector, connective tissue growth factor (CTGF), which in turn reduced the expression of collagen type I. nih.gov In the context of renal fibrosis, a chalcone derivative known as AD-021 was identified as a potent anti-fibrotic agent. researchgate.net AD-021 was found to suppress TGF-β1-induced collagen production and the expression of fibrotic markers by inhibiting the phosphorylation of the TGF-β receptor II (TGFβRII) in renal epithelial cells. researchgate.net

Table 2: Modulation of bFGF and TGF-β Pathways by Chalcone Analogs

| Compound/Analog | Model System | Pathway Targeted | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxychalcone | HUVECs, Chick Chorioallantoic Membrane (in vivo) | bFGF | Modulated bFGF-induced phosphorylation of ERK1/2 and Akt; Inhibited bFGF-driven neovascularization. | unibs.itmdpi.com |

| trans-Chalcone | High-Fat Diet-Fed Rats (in vivo) | TGF-β1 | Inhibited cardiac expression of TGF-β1, CTGF, and collagen type I. | nih.gov |

| AD-021 | Renal Proximal Tubular Epithelial Cells, Mouse Model of Renal Fibrosis | TGF-β1 | Suppressed TGF-β1-induced collagen production; Inhibited TGFβRII phosphorylation. | researchgate.net |

Regulation of Hypoxia-Inducible Factor-1 (HIF-1)

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) environments common within solid tumors. nih.gov HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a stable HIF-1β subunit. nih.gov Under hypoxic conditions, HIF-1α is stabilized, dimerizes with HIF-1β, and activates the transcription of hundreds of genes involved in key cancer processes like angiogenesis, cell survival, and metastasis. nih.gov Therefore, inhibiting HIF-1 is a viable strategy in cancer therapy. nih.govmedchemexpress.cn

Chalcones have emerged as a promising structural template for developing HIF-1 inhibitors. nih.gov Several studies have demonstrated that chalcone derivatives can effectively inhibit HIF-1 activity, primarily by targeting the HIF-1α subunit. scimatic.orgnih.govnih.gov For example, a novel series of chalcone derivatives was synthesized and evaluated for HIF-1 inhibitory activity, with one compound in particular exhibiting clear inhibitory effects by downregulating the expression of HIF-1α under hypoxic conditions. scimatic.orgnih.gov This inhibition of HIF-1α was directly linked to the suppression of its downstream targets, including VEGF, leading to anti-invasive and anti-angiogenic effects. scimatic.orgresearchgate.net

The natural chalcone isoliquiritigenin also mediates its anti-angiogenic effects in part through HIF-1α regulation. ebrary.net It promotes the proteasomal degradation of HIF-1α in breast cancer cells, which in turn suppresses VEGF expression. researchgate.netebrary.net This demonstrates a multi-faceted mechanism where chalcones can interfere with the HIF-1/VEGF axis at different levels.

Matrix Metalloproteinase (MMP) Activity Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). google.com The activity of MMPs, particularly gelatinases like MMP-2 and MMP-9 and collagenases like MMP-1, is essential for processes such as tumor invasion, metastasis, and angiogenesis, which require the remodeling of the ECM. nih.govgoogle.comekb.eg

Chalcones and their derivatives have been identified as effective inhibitors of MMP activity. google.com Research has shown that the parent chalcone compound can inhibit the activity of both MMP-1 and MMP-9. google.com Furthermore, various chalcone derivatives have been shown to possess MMP inhibitory activity that is similar to or greater than the parent compound. google.com For instance, the natural chalcone butein (B1668091) was found to attenuate the in vitro activities of both VEGF and MMP-9 in human prostate cancer cells. nih.gov

The anti-angiogenic effects of chalcones are also linked to their ability to suppress MMPs. One chalcone derivative was shown to reduce the expression of MMP-2 in tumor tissues in a xenograft model, which correlated with its anti-angiogenic and tumor growth-retarding effects. scimatic.orgnih.gov In vitro studies have further demonstrated that chalcones can inhibit the formation of tubular networks by endothelial cells, a key step in angiogenesis, by blocking MMP activity. google.com Computational docking studies have also been employed to investigate the binding interactions of triazole-based chalcone derivatives with various MMPs, including MMP-2, -8, -9, -10, and -13, to better understand their inhibitory mechanisms at a molecular level. ekb.egresearchgate.net

Overcoming Multidrug Resistance (MDR) through Efflux Pump Modulation

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs. iiarjournals.orgnih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel therapeutic agents from the cancer cells, thereby reducing their intracellular concentration and pharmacological efficacy. iiarjournals.org Chalcones have been extensively investigated as potential MDR reversal agents due to their ability to inhibit these efflux pumps. iiarjournals.org

Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)

P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are two of the most well-characterized ABC transporters implicated in MDR. iiarjournals.orgnih.govresearchgate.net P-gp was the first such transporter identified and is known to efflux a broad spectrum of xenobiotics. nih.gov BCRP is also overexpressed in numerous tumor types and contributes to resistance against common chemotherapeutic drugs. nih.gov

Chalcones have been identified as potent inhibitors of both P-gp and BCRP. nih.gov Numerous studies have demonstrated the ability of chalcone derivatives to inhibit the transport activity of P-gp, leading to the accumulation of chemotherapy drugs like doxorubicin (B1662922) and rhodamine 123 in resistant cancer cells. iiarjournals.orgnih.gov For example, one synthetic chalcone derivative (1C) was shown to have significant P-gp inhibitory potential in T-cell lymphoma and colon adenocarcinoma cell lines, and it displayed a synergistic effect when combined with doxorubicin. iiarjournals.orgnih.gov

The structural features of chalcones are critical for their inhibitory activity and selectivity. Research into structure-activity relationships has revealed that the number and position of substituents, such as methoxy groups, on the A and B rings of the chalcone scaffold significantly influence their potency against P-gp and BCRP. nih.govcncb.ac.cnnih.gov Some chalcones act as dual inhibitors, targeting both P-gp and BCRP, while others show selectivity for one transporter over the other. nih.govresearchgate.net For instance, introducing a basic group on the chalcone structure tends to enhance P-gp inhibition, whereas non-basic chalcones may be better BCRP inhibitors. researchgate.net The presence of a 4'-methoxy group on ring A and multiple methoxy groups on ring B has been associated with increased BCRP inhibitory activity. nih.govcncb.ac.cn

Table 3: Inhibition of P-gp and BCRP by Chalcone Analogs

| Transporter | Compound/Analog | Key Findings | Reference(s) |

|---|---|---|---|

| P-gp (ABCB1) | Chalcone Derivative (1C) | Inhibited P-gp in T-cell lymphoma and colon adenocarcinoma cells; Synergistic with doxorubicin. | iiarjournals.orgnih.gov |

| P-gp (ABCB1) | Basic Chalcones | Generally better P-gp inhibitors than non-basic counterparts. | researchgate.net |

| BCRP (ABCG2) | Non-basic Chalcones | Generally better BCRP inhibitors than basic counterparts. | researchgate.net |

| BCRP (ABCG2) | Methoxy-substituted Chalcones | Number and position of methoxy groups on both rings are critical for inhibitory potency. 2' and 4' substituents on ring A are important. | cncb.ac.cnnih.gov |

| P-gp & BCRP | Dual Inhibitor Chalcones | Certain derivatives (e.g., compound 37) identified as dual P-gp/BCRP inhibitors. | nih.gov |

Modulation of Multidrug Resistance Protein 1 (MRP1)

Multidrug Resistance Protein 1 (MRP1/ABCC1) is another important member of the ABC transporter family that contributes to MDR in cancer. mdpi.comnih.gov Like P-gp and BCRP, MRP1 expels a wide array of substrates, including many anticancer drugs and their conjugated metabolites. mdpi.com

The inhibitory effects of chalcones have also been evaluated against MRP1. While many chalcones show higher selectivity towards P-gp or BCRP, certain derivatives have been found to modulate MRP1 activity. nih.govcncb.ac.cnnih.gov In a study designed to develop broad-spectrum inhibitors, a chalcone derivative (compound 36) was identified as a dual MRP1/BCRP inhibitor, with an IC₅₀ value of 12.5 µM for MRP1-mediated efflux. nih.gov Other screening efforts have shown that many chalcones tested for BCRP inhibition were found to be selective, with less significant activity against MRP1. cncb.ac.cn This highlights the potential to design chalcone-based molecules with specific inhibitory profiles against different ABC transporters, including MRP1, which could be crucial for tailored cancer therapies. nih.govnih.gov

Mechanistic Basis of Anti-inflammatory Activities

The anti-inflammatory properties of this compound and its derivatives are attributed to their ability to interfere with multiple critical points in the inflammatory cascade. This includes the repression of major signaling pathways, the reduction of pro-inflammatory mediator production, and the inhibition of key enzymes that synthesize these mediators.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal in regulating the expression of genes involved in inflammation. encyclopedia.pub Chalcones have demonstrated a significant capacity to suppress the activation of NF-κB. nih.gov The canonical pathway of NF-κB activation involves the degradation of its inhibitor, IκBα, which then allows NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. encyclopedia.pubnih.govresearchgate.net

Chalcones can interrupt this process through several mechanisms. One primary mechanism is the inhibition of IκBα degradation, which effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. nih.govresearchgate.net For instance, the chalcone derivative butein has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and marking it for degradation. nih.gov Similarly, other chalcone derivatives like 4-Hydroxylonchocarpin have been found to significantly inhibit the LPS-induced degradation of IκBα and the nuclear translocation of NF-κB in RAW 264.7 macrophage cells. nih.gov

Furthermore, chalcones can influence the MAPK pathway, which often acts upstream of NF-κB. The chalcone analog Isoliquiritigenin 2′-methyl ether (ILME) was found to inhibit activated NF-κB transcription factors as well as the phosphorylation of key MAPK components such as JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase). nih.gov By repressing these interconnected signaling cascades, this compound and its analogs can effectively dampen the inflammatory response at a fundamental transcriptional level.

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), are key signaling molecules that orchestrate and amplify the inflammatory response. nih.govthermofisher.com A significant aspect of the anti-inflammatory action of chalcones is their ability to suppress the production of these cytokines. nih.gov

Studies on 1,3-diphenyl-2-propen-1-one derivatives have shown they are effective inhibitors of lipopolysaccharide (LPS)-induced secretion of IL-6 and TNF-α in mouse RAW264.7 macrophages. nih.gov The overexpression of these cytokines is a hallmark of many chronic inflammatory diseases. nih.gov Research has identified several natural compounds that inhibit these cytokines; for example, tyrosol demonstrated potent inhibition of IL-1β, IL-6, and TNF-α in RAW 264.7 cells. nih.gov This suppression of cytokine production is a direct consequence of the inhibition of signaling pathways like NF-κB, which controls the expression of these cytokine genes. nih.govnih.gov

| Compound | Target Cytokine | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Tyrosol | IL-1β | RAW 264.7 | 0.91 | nih.gov |

| Tyrosol | IL-6 | RAW 264.7 | 2.67 | nih.gov |

| Tyrosol | TNF-α | RAW 264.7 | 4.60 | nih.gov |

| 3,5-di-tert-butyl-4-hydroxy-phenyl propionic acid | IL-1β | RAW 264.7 | 2.81 | nih.gov |

| Indole 3-carboxylic acid | IL-1β | RAW 264.7 | 4.38 | nih.gov |

| 2,4-di-tert-butyl phenol | IL-1β | RAW 264.7 | 5.54 | nih.gov |

The synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes is carried out by specific enzymes whose expression is induced during inflammation. Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Lipoxygenase (LOX) are primary targets for anti-inflammatory drugs. nih.gov Chalcones and their derivatives have been extensively studied as inhibitors of these enzymes. nih.govsci-hub.seresearchgate.net

COX-2 Inhibition: Many chalcone derivatives exhibit potent and selective inhibitory activity against COX-2. nih.govsci-hub.se For example, a series of 1,3-diphenyl-2-propen-1-one derivatives showed strong COX-2 inhibition, with some compounds achieving over 90% inhibition at a concentration of 40 μg/mL. nih.gov Molecular docking studies suggest that these compounds can fit into the same active site pocket as selective COX-2 inhibitors like celecoxib. nih.gov Ferrocenyl-containing chalcones have been identified as particularly potent COX-2 inhibitors, with IC50 values in the nanomolar range. sci-hub.se

iNOS Inhibition: The enzyme iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Dual inhibition of both COX-2 and iNOS is considered a promising therapeutic strategy. researchgate.net Molecular docking studies have shown that various ring-substituted chalcones have a good binding affinity for the iNOS enzyme active site, suggesting they can act as inhibitors. researchgate.net

Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the synthesis of leukotrienes from arachidonic acid. nih.gov Chalcones have been identified as effective LOX inhibitors. nih.gov For instance, certain chalcone derivatives were found to be strong inhibitors of soybean lipoxygenase, with IC50 values in the micromolar range. nih.gov Prenylated chalcones, in particular, have been highlighted as potent, competitive LOX-1 inhibitors. nih.gov

| Compound Type/Name | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| 1-ferrocenyl-3-(4-methylsulfonylphenyl) propen-1-one | COX-2 | Potent inhibitor with IC50 value of 0.05 µM. | sci-hub.se |

| Chalcone Derivative 2a | Lipoxygenase (LOX) | Strong inhibitory activity with an IC50 of 9.07 μM. | nih.gov |

| Chalcone Derivative 4a | COX-2 | Displayed strong COX-2 inhibitory activity (80.74%–92.55% range). | nih.gov |

| Trifluoro methyl substituted chalcone (C12) | COX-2 & iNOS | Showed highest binding affinity in docking studies. | researchgate.net |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as a master regulator of the endogenous antioxidant defense system. frontiersin.org Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1). frontiersin.orgdntb.gov.ua HO-1 itself has potent anti-inflammatory, antioxidant, and anti-apoptotic properties. researchgate.net

Several chalcones have been identified as potent activators of the Nrf2/HO-1 pathway. mdpi.comuniroma1.it For instance, the synthetic chalcone derivative 2′,4′,6′-tris(methoxymethoxy) chalcone showed a potent anti-inflammatory effect in LPS-stimulated macrophages, which was linked to the activation of Nrf2 and subsequent induction of HO-1 expression. mdpi.com Isoliquiritigenin, a natural chalcone, also activates the Nrf2 pathway, leading to the upregulation of HO-1 and other protective enzymes. nih.govuniroma1.it The activation of this pathway represents an indirect anti-inflammatory mechanism, where chalcones bolster the cell's own defense systems against inflammatory and oxidative stress. frontiersin.orgmdpi.com This Nrf2 activation can be triggered by some chalcones through a mild generation of reactive oxygen species (ROS), which acts as a signaling mechanism. mdpi.com

Mechanistic Basis of Antioxidant Activities

The antioxidant effects of this compound and its analogs are rooted in their chemical structure, which allows them to directly neutralize harmful free radicals.

Free radicals and other reactive oxygen species (ROS) are highly reactive molecules that can damage cells and contribute to inflammation and disease. nih.gov Chalcones, as part of the flavonoid family, possess chemical structures, particularly hydroxyl groups on their phenyl rings, that enable them to act as direct free radical scavengers. nih.gov

Their antioxidant capacity has been demonstrated against a variety of radicals:

Nitric Oxide (NO) Radical: Chalcones can effectively scavenge nitric oxide radicals. The standard assay involves mixing sodium nitroprusside, a source of NO, with the test compound and measuring the reduction in NO levels. nih.gov

Hydrogen Peroxide (H₂O₂): Studies have shown that compounds with antioxidant potential can scavenge hydrogen peroxide. nih.gov The scavenging activity of chalcones contributes to reducing the cellular load of this harmful ROS.

Superoxide (B77818) Radical: The superoxide radical (O₂⁻) is a primary ROS generated in biological systems. The ability of chalcones to neutralize this radical is a key component of their antioxidant effect.

The free-radical scavenging ability of these compounds is often attributed to the presence of phenols and flavonoids, which can donate a hydrogen atom to a radical, thereby neutralizing it and forming a more stable phenoxyl radical. nih.gov This direct chemical interaction is a fundamental mechanism by which this compound and its analogs exert their protective antioxidant effects.

Reducing Power Assessment and Mechanism of Electron Transfer

The antioxidant activity of chalcones, including this compound, is often evaluated by their ability to donate electrons, thereby reducing oxidized intermediates. The reducing power is a key indicator of potential antioxidant efficacy. Assays such as the potassium ferricyanide (B76249) reducing power assay are employed to quantify this capacity. In this method, the antioxidant compound reduces ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺), and the subsequent formation of a ferric-ferrous complex (Prussian blue) is measured spectrophotometrically to determine the reducing power. The core of this activity lies in the chalcone structure, specifically the α,β-unsaturated carbonyl system and the nature of the substituents on the aromatic rings. syncsci.com

The mechanism of electron transfer is related to the molecule's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO), which indicates the electron-donating ability. For many chalcones, the presence of electron-donating groups enhances antioxidant activity. However, in the case of this compound, studies have presented varied findings. Some research indicates that it exhibits significant antioxidant properties by scavenging free radicals. smolecule.com Conversely, other studies comparing it with different A-ring monosubstituted chalcones found that this compound showed a less improved antioxidant profile compared to the unsubstituted parent compound, suggesting that the phenyl substituent at the 4'-position may not enhance this specific activity. researchgate.netresearchgate.net The electron transfer process is understood to occur through the carbonyl group of the chalcone structure. archive.org

Cellular Protection Against Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound and its derivatives contribute to cellular protection against oxidative stress by modulating the levels of reactive oxygen species (ROS). Excessive ROS can lead to cellular damage and are implicated in various pathological conditions. researchgate.net Chalcones can exert a cytoprotective effect by preventing ROS generation and preserving principal antioxidant molecules like glutathione (B108866) (GSH). researchgate.net

One of the key mechanisms involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes that combat oxidative stress. researchgate.net Furthermore, some chalcone analogs have been shown to prevent cell death induced by potent oxidants like tert-butyl hydroperoxide. researchgate.net